Saikosaponin A

Catalog No.
S542314
CAS No.
20736-09-8
M.F
C42H68O13
M. Wt
781 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saikosaponin A

CAS Number

20736-09-8

Product Name

Saikosaponin A

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C42H68O13

Molecular Weight

781 g/mol

InChI

InChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23-,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,37+,38+,39-,40+,41-,42+/m1/s1

InChI Key

KYWSCMDFVARMPN-PKUQORSISA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

saikosaponin, saikosaponin A, saikosaponin B, saikosaponin B1, saikosaponin B2, saikosaponin B3, saikosaponin B4, saikosaponin C, saikosaponin D, saikosaponin K, saikosaponin L, saikosaponins

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O

Description

The exact mass of the compound Saikosaponin A is 780.466 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. It belongs to the ontological category of steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Saikosaponin A is a naturally occurring compound found in plants like Bupleurum chinensis, also known as Chinese Thorow-wax []. Research suggests Saikosaponin A possesses anti-inflammatory properties, making it a potential target for scientific exploration in the field of inflammation and related diseases.

Mechanism of Action

Studies have proposed that Saikosaponin A exerts its anti-inflammatory effects by modulating specific cellular pathways. One proposed mechanism involves the up-regulation of LXRα (Liver X Receptor alpha) []. LXRα is a nuclear receptor that plays a role in regulating cholesterol metabolism and inflammation. By increasing LXRα expression, Saikosaponin A may contribute to an anti-inflammatory response [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Exact Mass

780.466

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

09O6CAG7JV

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiviral Agents

Pictograms

Irritant

Irritant

Wikipedia

Saikosaponin a

Dates

Modify: 2023-08-15
1: Chen J, Duan M, Zhao Y, Ling F, Xiao K, Li Q, Li B, Lu C, Qi W, Zeng Z, Liao M, Liu Y, Chen W. Saikosaponin A inhibits influenza A virus replication and lung immunopathology. Oncotarget. 2015 Dec 15;6(40):42541-56. doi: 10.18632/oncotarget.6448. PubMed PMID: 26637810; PubMed Central PMCID: PMC4767451.
2: Zhou X, Cheng H, Xu D, Yin Q, Cheng L, Wang L, Song S, Zhang M. Attenuation of neuropathic pain by saikosaponin a in a rat model of chronic constriction injury. Neurochem Res. 2014 Nov;39(11):2136-42. doi: 10.1007/s11064-014-1407-y. Epub 2014 Aug 9. PubMed PMID: 25107300.
3: Zhou C, Liu W, He W, Wang H, Chen Q, Song H. Saikosaponin a inhibits RANKL-induced osteoclastogenesis by suppressing NF-κB and MAPK pathways. Int Immunopharmacol. 2015 Mar;25(1):49-54. doi: 10.1016/j.intimp.2015.01.010. Epub 2015 Jan 20. PubMed PMID: 25617149.
4: Meng J, Chen XF, Yang WY, Li ZF, Zhang Y, Song JH, Yang XW. [Effect of combined application of zinc, boron and molybdenum on yield and saikosaponin a, saikosaponin d contents of Bupleurum chinense]. Zhongguo Zhong Yao Za Zhi. 2014 Nov;39(22):4297-303. Chinese. PubMed PMID: 25850256.
5: Zhang GS, Hu PY, Li DX, He MZ, Rao XY, Luo XJ, Wang YS, Wang YR. Formulations, hemolytic and pharmacokinetic studies on saikosaponin a and saikosaponin d compound liposomes. Molecules. 2015 Apr 3;20(4):5889-907. doi: 10.3390/molecules20045889. PubMed PMID: 25854754.
6: Chao Z, Cui Q, Tian E, Zeng W, Cai X, Li X, Tanaka H, Shoyama Y, Wu Y. Ultrasensitive Time-Resolved Fluoroimmunoassay for Saikosaponin a in Chaihu (Bupleuri Radix). PLoS One. 2016 Mar 11;11(3):e0151032. doi: 10.1371/journal.pone.0151032. eCollection 2016. PubMed PMID: 26968034; PubMed Central PMCID: PMC4788217.
7: Zhao H, Li S, Zhang H, Wang G, Xu G, Zhang H. Saikosaponin A protects against experimental sepsis via inhibition of NOD2-mediated NF-κB activation. Exp Ther Med. 2015 Aug;10(2):823-827. Epub 2015 Jun 10. PubMed PMID: 26622400; PubMed Central PMCID: PMC4509026.
8: Chen MF, Huang CC, Liu PS, Chen CH, Shiu LY. Saikosaponin a and saikosaponin d inhibit proliferation and migratory activity of rat HSC-T6 cells. J Med Food. 2013 Sep;16(9):793-800. doi: 10.1089/jmf.2013.2762. PubMed PMID: 24044489; PubMed Central PMCID: PMC3778952.
9: Yoon SS, Seo JW, Ann SH, Kim HY, Kim HS, Cho HY, Yun J, Chung EY, Koo JS, Yang CH. Effects of saikosaponin A on cocaine self-administration in rats. Neurosci Lett. 2013 Oct 25;555:198-202. doi: 10.1016/j.neulet.2013.09.029. Epub 2013 Sep 26. PubMed PMID: 24076136.
10: Kim SO, Park JY, Jeon SY, Yang CH, Kim MR. Saikosaponin a, an active compound of Radix Bupleuri, attenuates inflammation in hypertrophied 3T3-L1 adipocytes via ERK/NF-κB signaling pathways. Int J Mol Med. 2015 Apr;35(4):1126-32. doi: 10.3892/ijmm.2015.2093. Epub 2015 Feb 6. PubMed PMID: 25672367.
11: Fu Y, Hu X, Cao Y, Zhang Z, Zhang N. Saikosaponin a inhibits lipopolysaccharide-oxidative stress and inflammation in Human umbilical vein endothelial cells via preventing TLR4 translocation into lipid rafts. Free Radic Biol Med. 2015 Dec;89:777-85. doi: 10.1016/j.freeradbiomed.2015.10.407. Epub 2015 Oct 22. PubMed PMID: 26475038.
12: Wu Z, Du M, Shi X, Xu B, Qiao Y. Robust PLS Prediction Model for Saikosaponin A in Bupleurum chinense DC. Coupled with Granularity-Hybrid Calibration Set. J Anal Methods Chem. 2015;2015:583841. doi: 10.1155/2015/583841. Epub 2015 Mar 2. PubMed PMID: 25821634; PubMed Central PMCID: PMC4363675.
13: Liu G, Tian Y, Li G, Xu L, Song R, Zhang Z. Metabolism of saikosaponin a in rats: diverse oxidations on the aglycone moiety in liver and intestine in addition to hydrolysis of glycosidic bonds. Drug Metab Dispos. 2013 Mar;41(3):622-33. doi: 10.1124/dmd.112.048975. Epub 2012 Dec 31. PubMed PMID: 23277344.
14: Wang X, Wang Q, Burczynski FJ, Kong W, Gong Y. Saikosaponin A of Bupleurum chinense (Chaihu) elevates bone morphogenetic protein 4 (BMP-4) during hepatic stellate cell activation. Phytomedicine. 2013 Nov 15;20(14):1330-5. doi: 10.1016/j.phymed.2013.07.010. Epub 2013 Aug 19. PubMed PMID: 23969230.
15: Li J, Xu Q, Jiang H. Identification and Characterization of Two New Degradation Products of Saikosaponin A under Acid Hydrolytic Conditions. Molecules. 2016 Sep 14;21(9). pii: E1232. doi: 10.3390/molecules21091232. PubMed PMID: 27649123.
16: Wu SJ, Tam KW, Tsai YH, Chang CC, Chao JC. Curcumin and saikosaponin a inhibit chemical-induced liver inflammation and fibrosis in rats. Am J Chin Med. 2010;38(1):99-111. PubMed PMID: 20128048.
17: Lee TH, Park S, You MH, Lim JH, Min SH, Kim BM. A potential therapeutic effect of saikosaponin C as a novel dual-target anti-Alzheimer agent. J Neurochem. 2016 Mar;136(6):1232-1245. doi: 10.1111/jnc.13515. Epub 2016 Jan 21. PubMed PMID: 26710244.
18: Lin LT, Chung CY, Hsu WC, Chang SP, Hung TC, Shields J, Russell RS, Lin CC, Li CF, Yen MH, Tyrrell DL, Lin CC, Richardson CD. Saikosaponin b2 is a naturally occurring terpenoid that efficiently inhibits hepatitis C virus entry. J Hepatol. 2015 Mar;62(3):541-8. doi: 10.1016/j.jhep.2014.10.040. Epub 2014 Nov 4. Erratum in: J Hepatol. 2015 Jul;63(1):292. PubMed PMID: 25450204.
19: Li ZY, Jiang YM, Liu YM, Guo Z, Shen SN, Liu XM, Pan RL. Saikosaponin D acts against corticosterone-induced apoptosis via regulation of mitochondrial GR translocation and a GR-dependent pathway. Prog Neuropsychopharmacol Biol Psychiatry. 2014 Aug 4;53:80-9. doi: 10.1016/j.pnpbp.2014.02.010. Epub 2014 Mar 15. PubMed PMID: 24636912.
20: Zhu J, Luo C, Wang P, He Q, Zhou J, Peng H. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells. Exp Ther Med. 2013 May;5(5):1345-1350. Epub 2013 Mar 4. PubMed PMID: 23737876; PubMed Central PMCID: PMC3671791.

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